molecular formula C19H10N2O2 B145465 3-Nitro-6-azabenzo[a]pyrene CAS No. 138835-36-6

3-Nitro-6-azabenzo[a]pyrene

Cat. No.: B145465
CAS No.: 138835-36-6
M. Wt: 298.3 g/mol
InChI Key: WHTPKLNBMXPXHD-UHFFFAOYSA-N
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Description

3-Nitro-6-azabenzo[a]pyrene (CAS 138835-36-6) is a nitrated aza-polycyclic aromatic compound recognized for its potent direct-acting mutagenic activity in Salmonella typhimurium strains such as TA98, as demonstrated in studies on environmental samples . This compound is identified in the semivolatile phase of airborne particulate matter and engine emissions, making it a subject of interest in environmental toxicology and air pollution research for understanding the health impacts of nitro-PAHs . Its N-oxide derivative (CAS 138835-34-4) has been shown to exhibit even higher mutagenic activity, and comparative physicochemical studies using computational methods have explored the properties underlying this enhanced reactivity . Available for research, this chemical serves as a critical reference standard in analytical chemistry for the detection and quantification of nitro-PAHs in complex environmental matrices, as well as in mechanistic studies investigating the genotoxicity of atmospheric pollutants . This compound is supplied for Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

13-nitro-8-azapentacyclo[10.6.2.02,7.09,19.016,20]icosa-1(19),2,4,6,8,10,12,14,16(20),17-decaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H10N2O2/c22-21(23)17-10-6-11-5-7-13-12-3-1-2-4-15(12)20-16-9-8-14(17)18(11)19(13)16/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHTPKLNBMXPXHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C4C(=N2)C=CC5=C(C=CC(=C54)C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60160811
Record name Naphth(2,1,8-mna)acridine, 3-nitro-
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URL https://comptox.epa.gov/dashboard/DTXSID60160811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138835-36-6
Record name Naphth(2,1,8-mna)acridine, 3-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138835366
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Naphth(2,1,8-mna)acridine, 3-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60160811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Derivatization of 3 Nitro 6 Azabenzo a Pyrene

Established Synthetic Pathways for Azabenzo[a]pyrene Scaffolds

The creation of the fundamental azabenzo[a]pyrene structure is the initial challenge, for which chemists have employed several established cyclization strategies. These methods focus on forming the nitrogen-containing ring onto a pre-existing polycyclic aromatic framework.

Bischler-Napieralski Cyclodehydration Approaches

The Bischler-Napieralski reaction is a cornerstone for synthesizing dihydroisoquinoline-type structures, which are readily oxidized to their aromatic counterparts. wikipedia.org This intramolecular electrophilic aromatic substitution involves the cyclization of β-arylethylamides, typically in the presence of a dehydrating acid catalyst. wikipedia.orgorganic-chemistry.org

In the context of azabenzo[a]pyrenes, this approach starts with an appropriate aminopolycyclic aromatic hydrocarbon which is first acylated to form an amide. For instance, the synthesis of 5-azabenzo[a]pyrene can be achieved from 5-aminochrysene. unm.edu The amine is acylated (e.g., formylated or acetylated), and the resulting amide is then subjected to cyclodehydration. unm.edu Polyphosphoric acid (PPA) is a commonly used and effective catalyst for this cyclization step, leading to the formation of the desired azabenzo[a]pyrene scaffold in good yields. unm.eduresearchgate.net The reaction generally requires heating to proceed efficiently. organic-chemistry.org

Table 1: Reagents for Bischler-Napieralski Reaction

Reagent Type Examples Role
Dehydrating Agent Polyphosphoric acid (PPA), POCl₃, P₂O₅, SnCl₄ Catalyzes intramolecular cyclization
Reactant β-arylethylamides (e.g., Formyl or Acetyl derivatives of aminochrysene) Provides the atoms for the new heterocyclic ring

This table is generated based on data from sources unm.edu, researchgate.net, wikipedia.org, organic-chemistry.org, jk-sci.com.

Schmidt Reaction Applications

The Schmidt reaction provides an alternative route to introduce a nitrogen atom into a polycyclic system. This reaction typically involves reacting a carbonyl compound (like a ketone or carboxylic acid) or an alcohol with hydrazoic acid (HN₃) under acidic conditions. libretexts.orgnumberanalytics.com

For the synthesis of azabenzo[a]pyrene scaffolds, a carboxylic acid appended to a large polycyclic aromatic system can be the starting point. unm.edu For example, a Schmidt reaction performed on chrysene-5-carboxylic acid yields 5-aminochrysene. unm.edu This amino derivative then serves as the precursor for a subsequent Bischler-Napieralski cyclization to form the final aza-ring, as described previously. unm.edu The reaction of a carboxylic acid proceeds via an acylium ion intermediate, which reacts with hydrazoic acid, rearranges, and ultimately hydrolyzes to an amine. byjus.com

Nitration Strategies for Position-Specific Substitution

Once the 6-azabenzo[a]pyrene scaffold is synthesized, the next critical step is the introduction of a nitro group at the C-3 position. Direct nitration of polycyclic aromatic hydrocarbons typically yields a mixture of isomers, and achieving position-specificity can be challenging.

The nitration of 6-azabenzo[a]pyrene (6-ABP) with an excess of nitric acid (HNO₃) has been shown to produce a mixture of 1-nitro-6-azabenzo[a]pyrene (1-N-6-ABP) and 3-nitro-6-azabenzo[a]pyrene (3-N-6-ABP). oup.com Experimental data indicates that this reaction yields the 1-nitro and 3-nitro isomers in approximately a 50% and 37% ratio, respectively. oup.com This demonstrates a kinetic preference for substitution at the C-1 and C-3 positions, which are electronically activated. The separation of these isomers is a critical subsequent step. oup.com Studies on related compounds suggest that the nitro group at the 3-position is significant for the molecule's biological activity. nih.gov

Synthesis of N-Oxide Derivatives and Other Relevant Analogues

The chemical derivatization of this compound often involves modification of the nitrogen atom within the aromatic system. The synthesis of the corresponding N-oxide is a notable example.

Interestingly, the N-oxide derivatives of nitro-azabenzo[a]pyrenes can be formed concurrently with the nitration step. oup.comoup.com When 6-azabenzo[a]pyrene is treated with excess nitric acid, not only does nitration occur at the C-1 and C-3 positions, but oxidation of the heterocyclic nitrogen atom also takes place, yielding 1-nitro-6-azabenzo[a]pyrene-N-oxide and this compound-N-oxide (3-N-6-ABPO). oup.comoup.com The synthesis of these N-oxide derivatives has been specifically attributed to the methods outlined by Fukuhara et al. in 1992. oup.comnih.gov

Table 2: Products from the Nitration of 6-Azabenzo[a]pyrene

Reactant Reagent Products

This table is generated based on data from sources oup.com, oup.com.

Purification and Isolation Techniques for Research-Grade Compounds

Given that the synthesis of this compound typically results in a mixture of isomers and derivatives, effective purification and isolation are essential to obtain research-grade material. The structural similarity and close boiling points of these isomers make separation by distillation or simple crystallization impractical. nih.gov

Chromatographic methods are the primary techniques employed for this purpose. Column chromatography using a silica (B1680970) gel stationary phase is a common and effective method for separating the nitrated isomers and their corresponding N-oxides. oup.com For instance, after an initial extraction, the mixture of chemicals can be passed through a silica gel-packed column to isolate the individual compounds. oup.com High-pressure liquid chromatography (HPLC) is another powerful technique used to fractionate and identify metabolites and isomers of nitro-polycyclic aromatic hydrocarbons. nih.gov The choice of solvent system (mobile phase) is critical for achieving good separation.

Table 3: Mentioned Compound Names

Compound Name Abbreviation
This compound 3-N-6-ABP
1-Nitro-6-azabenzo[a]pyrene 1-N-6-ABP
6-Azabenzo[a]pyrene 6-ABP
This compound-N-oxide 3-N-6-ABPO
1-Nitro-6-azabenzo[a]pyrene-N-oxide 1-N-6-ABPO
5-Azabenzo[a]pyrene
4-Azabenzo[a]pyrene
12-Azabenzo[a]pyrene
5-Aminochrysene
Chrysene-5-carboxylic acid
Polyphosphoric acid PPA
Nitric acid HNO₃
Hydrazoic acid HN₃
Phosphoryl chloride POCl₃
Phosphorus pentoxide P₂O₅

Advanced Spectroscopic and Analytical Characterization Techniques in Research

Vibrational Spectroscopy for Structural Elucidation and Isomer Differentiation

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides detailed information about the molecular vibrations of 3-Nitro-6-azabenzo[a]pyrene. These techniques are powerful for identifying functional groups and providing a unique fingerprint for the molecule, which is instrumental in differentiating it from its isomers. nih.govconicet.gov.ar

Infrared (IR) spectroscopy is a fundamental technique used to probe the vibrational modes of molecules. For this compound, the IR spectrum is characterized by specific absorption bands corresponding to the vibrations of its constituent functional groups, most notably the nitro (NO₂) group and the polycyclic aromatic framework. nih.gov

Theoretical studies, often employing Density Functional Theory (DFT), are used to calculate the vibrational spectra of nitrated benzo[a]pyrenes, including the aza-substituted analogues. nih.govconicet.gov.ar These calculations provide a basis for the assignment of experimentally observed IR bands. For the related compound 6-nitrobenzo[a]pyrene, the stretching vibrational modes of the nitro group have been assigned based on group frequencies and measured IR spectra. doi.org The geometrical distortions of the parent benzo[a]pyrene (B130552) structure upon nitro group substitution influence the vibrational data. nih.gov

Key IR absorption bands for nitroaromatic compounds typically appear in specific regions of the spectrum. The asymmetric and symmetric stretching vibrations of the NO₂ group are particularly diagnostic. While specific experimental IR data for this compound is not detailed in the provided search results, the general regions for these vibrations in related nitro-polycyclic aromatic hydrocarbons (nitro-PAHs) are well-established. doi.org

Vibrational ModeTypical Frequency Range (cm⁻¹)Significance
NO₂ Asymmetric Stretch1500 - 1560Highly characteristic of the nitro group.
NO₂ Symmetric Stretch1335 - 1370Complements the asymmetric stretch for nitro group identification.
Aromatic C-H Stretch3000 - 3100Indicates the presence of the aromatic rings.
Aromatic C=C Stretch1400 - 1600Fingerprint region for the polycyclic aromatic system.

Raman spectroscopy is a complementary vibrational technique to IR spectroscopy. It detects changes in the polarizability of a molecule during vibration. For nitro-PAHs, Raman spectroscopy is particularly useful for studying the orientation of the nitro group relative to the aromatic plane. doi.org

Detailed Raman spectroscopic data for this compound and its isomers are important for developing trace analysis methods. nih.govsfasu.edu Theoretical calculations using DFT have been successfully employed to predict the Raman spectra of nitrated benzo[a]pyrenes, with good agreement between calculated and experimental data. nih.gov

In a study of several nitro-PAHs, including 6-nitrobenzo[a]pyrene, Raman depolarization data was used to determine the conformation of the nitro substituent. doi.org For 6-nitrobenzo[a]pyrene, it was concluded that the plane of the NO₂ group is nearly perpendicular to the polycyclic aromatic hydrocarbon plane. doi.org This out-of-plane orientation has been correlated with the biological activity of these compounds. conicet.gov.ar

Vibrational ModeTypical Frequency Range (cm⁻¹)Significance in Raman
NO₂ Symmetric Stretch1335 - 1370Often a strong and polarized band, useful for conformational analysis.
Ring Breathing Modes~1000 - 1400Provides information about the overall structure of the polycyclic system.
C-H Bending Modes~1100 - 1300Contributes to the fingerprint region of the spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous determination of the chemical structure of this compound. Both ¹H and ¹³C NMR provide detailed information about the connectivity and chemical environment of the atoms within the molecule.

While specific NMR data for this compound was not found in the search results, studies on the closely related 1-, 3-, and 6-nitrobenzo[a]pyrenes demonstrate the utility of this technique. sfasu.edusfasu.edu For these compounds, complete ¹³C NMR assignments have been achieved using two-dimensional NMR techniques like Heteronuclear Multiple Quantum Coherence (HMQC) and Heteronuclear Multiple Bond Correlation (HMBC). sfasu.edusfasu.edu

The chemical shifts in the ¹H NMR spectrum of nitrated benzo[a]pyrenes are influenced by the position of the nitro group. For instance, in 1-nitrobenzo[a]pyrene, the protons in the vicinity of the nitro group experience a significant downfield shift. acs.org Similar effects would be expected for this compound, allowing for the confirmation of the nitro group's position.

Theoretical calculations of ¹³C chemical shifts using the Gauge-Including Atomic Orbital (GIAO) method with DFT have shown good agreement with experimental data for nitrated benzo[a]pyrenes, further aiding in the structural assignment. sfasu.edusfasu.edu

NucleusTechniqueInformation Obtained
¹H1D ¹H NMRChemical shifts and coupling constants of protons, indicating their chemical environment and proximity to other protons.
¹³C1D ¹³C NMRChemical shifts of carbon atoms, revealing the carbon skeleton of the molecule.
¹H / ¹³CHMQCCorrelation between directly bonded protons and carbon atoms.
HMBCCorrelation between protons and carbon atoms over two to three bonds, establishing long-range connectivity.

Mass Spectrometry in Elucidating Molecular Structures and Metabolites

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. It is essential for confirming the molecular weight of this compound and for elucidating the structures of its metabolites. acs.orgnih.gov

The mass spectrum of a nitrated polycyclic aromatic compound will show a molecular ion peak corresponding to its specific molecular weight. For example, the mass spectrum of dinitro-7H-dibenzo[c,g]carbazole, a related compound, showed a molecular ion of 357, confirming the presence of two nitro groups. acs.org

In environmental and biological studies, MS is often coupled with a separation technique like gas chromatography (GC) or high-performance liquid chromatography (HPLC). This allows for the detection and identification of trace amounts of compounds like 1- and this compound and their N-oxide derivatives in complex mixtures, such as airborne particulate matter and diesel emissions. nih.gov However, for some of these compounds, direct analysis by mass spectrometry after purification by liquid column chromatography is preferred due to their potential for absorption onto GC columns. oup.com

High-Performance Liquid Chromatography (HPLC) for Purity and Separation

High-performance liquid chromatography (HPLC) is a cornerstone technique for the separation, purification, and purity assessment of this compound and its isomers. nih.govsigmaaldrich.com The separation is based on the differential partitioning of the analytes between a stationary phase and a mobile phase.

The synthesis of nitrated benzo[a]pyrenes often results in a mixture of isomers. nih.gov For example, the nitration of 7,8,9,10-tetrahydrobenzo[a]pyrene (B1221477) yields a mixture of the 1-, 3-, and 6-nitro isomers, which are then separated by chromatography. nih.gov Similarly, the separation of 1- and 3-nitrobenzo[a]pyrene, which have very close dipole moments, has been achieved using medium-pressure liquid chromatography (MPLC). sfasu.edu

In the analysis of environmental samples, HPLC is used to purify and isolate specific nitrated azaarenes before their identification by mass spectrometry. nih.gov For instance, 1- and this compound were purified by HPLC from extracts of airborne particulate matter. nih.gov The choice of stationary and mobile phases is critical for achieving optimal separation of these closely related compounds.

HPLC ModeStationary Phase ExampleMobile Phase ExampleApplication
Normal PhaseSilica (B1680970)Hexane/IsopropanolSeparation of isomers with different polarities.
Reversed PhaseC18 (Octadecylsilane)Acetonitrile/WaterSeparation based on hydrophobicity, common for PAHs. mdpi.com

Computational Chemistry and Theoretical Investigations of 3 Nitro 6 Azabenzo a Pyrene

Density Functional Theory (DFT) Applications in Electronic Structure Analysis

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of polycyclic aromatic hydrocarbons and their derivatives due to its favorable balance of computational cost and accuracy. Studies on 3-Nitro-6-azabenzo[a]pyrene and its N-oxide analogue have utilized DFT to elucidate various electronic properties.

Theoretical calculations are crucial for determining the three-dimensional structure of molecules. For nitrated polycyclic aromatic compounds, the orientation of the nitro group relative to the aromatic plane is a key structural parameter. DFT computations, particularly using the B3LYP functional, have been employed to investigate the equilibrium geometries of such molecules. nih.gov

Studies on related nitrobenzo[a]pyrene isomers indicate that the planarity of the nitro group with the aromatic system is a significant factor. researchgate.net For 1- and 3-nitrobenzo[a]pyrene, both experimental and theoretical studies predict that the nitro group is planar or nearly planar with the aromatic system. researchgate.net In contrast, significant perpendicularity is observed in isomers where the nitro group experiences steric hindrance. researchgate.net In the case of this compound N-oxide, DFT calculations suggest that the structural properties are very similar to its 1-nitro isomer. nih.gov The orientation of the nitro group with respect to the aromatic plane was found not to be a determining factor in the different mutagenic behaviors of these isomers. nih.gov

Molecular Electrostatic Potential (MEP) maps are valuable for understanding the charge distribution and predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP is calculated to visualize the electrostatic potential on the electron density surface.

For the related compound, this compound N-oxide (3-N-6-ABPO), DFT calculations at the B3LYP level have been used to investigate its MEP. nih.gov These studies revealed that a different electronic charge distribution and a significantly larger dipole moment for 3-N-6-ABPO compared to its 1-nitro isomer imply stronger electrostatic and inductive molecular interactions. nih.gov This difference in charge distribution is suggested to be a key factor in how the molecule interacts with biological systems, such as the active site of an enzyme. nih.gov The dipole moment of 3-N-6-ABPO was found to be approximately three times larger than that of 1-Nitro-6-azabenzo[a]pyrene N-oxide. nih.gov

CompoundCalculated Dipole Moment (μ)Method
This compound N-oxide~3 times that of 1-N-6-ABPODFT/B3LYP
1-Nitro-6-azabenzo[a]pyrene N-oxide-DFT/B3LYP

This interactive table provides a comparison of the calculated dipole moments.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity.

In computational studies of related nitroaromatic compounds, FMO analysis using DFT is a standard approach. bohrium.com For instance, in a study of nitrobenzo[a]pyrene isomers, the LUMO energy was found to be a key indicator related to the reduction process, which is a crucial step in their metabolic activation. researchgate.net For 3-nitrobenzo[a]pyrene, B3LYP/6-31+G* calculations yielded a vertical electron affinity (related to LUMO energy) of 1.55 eV. researchgate.net This type of analysis helps in understanding the intramolecular charge transfer (ICT) characteristics of these molecules. bohrium.com

Vertical Ionization Potential (IP), the energy required to remove an electron from the neutral molecule without changing its geometry, and Vertical Electron Affinity (EA), the energy released when an electron is added, are fundamental electronic properties. They are directly related to the HOMO and LUMO energies, respectively, and can be calculated accurately using DFT methods.

Investigations on this compound N-oxide and its isomer were performed using the B3LYP functional with various basis sets to determine their vertical IPs and EAs. nih.gov The results showed that the nitroreduction and oxidation reactions, related to EA and IP, did not seem to be the primary determinants of the different mutagenic behaviors between the isomers. nih.gov In a broader study of nitrobenzo[a]pyrene isomers, the calculated IP value remained nearly constant across different isomers, while the EA value was more sensitive to the position of the nitro group. nih.gov

PropertyMoleculeCalculated Value (eV)Method
Vertical Electron Affinity3-Nitrobenzo[a]pyrene1.55B3LYP/6-31+G
Vertical Electron Affinity6-Nitrobenzo[a]pyrene1.34B3LYP/6-31+G

This interactive table displays calculated electron affinity values for related compounds.

Ab Initio Methods in Electronic Property Calculations

Ab initio methods, such as Hartree-Fock (HF), are based on first principles without using empirical parameters. While computationally more demanding than DFT, they can provide valuable benchmarks.

Studies on the N-oxide derivatives of 1- and this compound have employed Hartree-Fock theory alongside DFT methods to characterize their structural, energetic, and nonlinear optical properties. bohrium.com Comparing results from different levels of theory, such as HF and DFT, provides a more robust understanding of the electronic properties. For example, long-range corrected DFT functionals and ab initio methods like CC2 and ADC(2) are known to provide more accurate predictions for response electric properties and ionization potentials than conventional DFT or HF methods. core.ac.ukchemrxiv.org

Semi-Empirical Methods and Their Applicability

Semi-empirical methods, which use parameters derived from experimental data, offer a computationally inexpensive alternative for studying large molecules. Methods like PM6 and AM1 have been applied to nitroaromatic compounds.

A study on nitrobenzo[a]pyrene isomers used the PM6 method alongside DFT to determine electronic properties. researchgate.netnih.gov While semi-empirical methods can be useful for analyzing numerous large compounds, their accuracy can be limited. researchgate.net For instance, the AM1 method predicted nearly identical LUMO energies for the differently mutagenic 3- and 6-nitrobenzo[a]pyrene isomers, which contradicted the more accurate results from DFT calculations that showed a significant difference in their electron affinities. researchgate.net This highlights the importance of validating semi-empirical results with higher-level methods like DFT or ab initio calculations for reliable predictions of electronic properties. researchgate.net The RM1 model is noted to correct issues found in older methods like PM3, particularly concerning the net charge on nitrogen atoms in nitro compounds. scielo.br

Linear and Nonlinear Optical (NLO) Properties as Probes for Molecular Interactions

Computational studies into the linear and nonlinear optical (NLO) properties of this compound and its derivatives serve as powerful tools to understand their molecular interactions and electronic behavior. researchgate.netresearchgate.netresearchgate.net These properties, which describe how a molecule responds to an external electric field, are intrinsically linked to the molecular structure, charge distribution, and potential for intermolecular interactions. nih.govbohrium.com Investigations into NLO phenomena such as Second Harmonic Generation (SHG) and the Electro-Optical Pockels Effect (EOPE) are particularly valuable for distinguishing between isomers and correlating molecular features with biological activity. researchgate.netresearchgate.netnih.gov

The dipole moment (μ) and (hyper)polarizabilities (α and β) are fundamental electronic properties that quantify a molecule's response to an electric field. Theoretical calculations, primarily using Density Functional Theory (DFT) and Hartree-Fock methods, have been employed to determine these values for this compound and its related isomers. researchgate.netnih.govresearchgate.net

A key finding from these theoretical studies is the significant difference in polarity between the 1-nitro and 3-nitro isomers of 6-azabenzo[a]pyrene N-oxide. nih.govresearchgate.net The dipole moment of this compound N-oxide is calculated to be approximately three times larger than that of its 1-nitro counterpart. nih.govresearchgate.net This substantial difference in dipole moment suggests that the 3-nitro isomer engages in much stronger electrostatic and inductive molecular interactions. nih.gov While the polarizability does not appear to be a determining factor in their different mutagenic behaviors, the pronounced polarity of the 3-nitro isomer is considered a crucial characteristic. nih.gov

Computational studies on this compound and its N-oxide derivative have provided specific values for their dipole moments and polarizabilities. researchgate.netacs.org The influence of the N-oxidation on these electronic properties has been a subject of detailed analysis. researchgate.net

Calculated Dipole Moments and Polarizabilities
CompoundMethodDipole Moment (μ) [Debye]Average Polarizability (⟨α⟩) [a.u.]
1-Nitro-6-azabenzo[a]pyrene N-oxideCAM-B3LYP~2.5 D (factor of 3 smaller than 3-isomer)Not specified as significantly different
This compound N-oxideCAM-B3LYP~7.5 D (factor of 3 larger than 1-isomer)Not specified as significantly different
This compoundDFTData calculated but specific values not in abstractData calculated but specific values not in abstract

Note: The table presents comparative data for the N-oxide isomers as detailed in the sources. Specific values for the parent this compound are part of detailed physicochemical characterizations, though summary values are not always present in abstracts. researchgate.netresearchgate.net

Second Harmonic Generation (SHG) and the Electro-Optical Pockels Effect (EOPE) are second-order NLO phenomena that have been investigated theoretically for nitro-azabenzo[a]pyrene isomers. researchgate.netias.ac.inias.ac.inlibrary.sk These properties are highly sensitive to molecular symmetry and electronic structure, making them excellent probes for distinguishing between closely related molecules. researchgate.netresearchgate.net The Pockels effect, specifically, describes the linear change in the refractive index of a non-centrosymmetric material in response to an applied electric field. rp-photonics.com

Theoretical NLO investigations for 1- and this compound N-oxides were carried out using Hartree-Fock and DFT methods, particularly with the CAM-B3LYP functional, at the characteristic Nd:YAG laser wavelength of 1064 nm. researchgate.netresearchgate.netresearchgate.netacs.org The results indicate that while the dipole moment (μ) increases significantly when moving from the 1-nitro to the 3-nitro N-oxide isomer, the static and dynamic first-order hyperpolarizability (β) values, which govern the SHG and EOPE response, show a decrease of about 50%. researchgate.netresearchgate.net This suggests that despite the lower hyperpolarizability, the distinct NLO signals, combined with the large difference in dipole moments, could be effectively used to distinguish between these important environmental mutagens. researchgate.netresearchgate.net

NLO Property Trends for Nitro-6-azabenzo[a]pyrene N-oxide Isomers
PropertyTransition from 1-isomer to 3-isomerComputational Method
Dipole Moment (μ)Increases by ~5 D (factor of three)CAM-B3LYP
Static & Dynamic First-Order Hyperpolarizability (β)Decreases by ~50%CAM-B3LYP

Theoretical Basis for Structure-Activity Relationship Correlations

Computational studies provide a theoretical foundation for understanding the structure-activity relationships of this compound, particularly concerning its high mutagenicity. nih.govacs.orgnih.gov A central finding is that the position of the nitro group on the benzo[a]pyrene (B130552) framework is a critical determinant of biological activity. nih.govconicet.gov.ar

Investigations into a series of nitrated benzo[a]pyrene compounds revealed that derivatives with a nitro group at the 3-position are significantly more mutagenic than those with substitution at the 1- or 6-position. nih.gov For instance, the mutagenic activity of this compound (3-N-6-ABP) was found to be 76 times that of 3-nitrobenzo[a]pyrene (3-NBP). nih.gov

The theoretical basis for this enhanced activity is twofold:

Electronic Properties and Molecular Interactions: As established by DFT calculations for the N-oxide derivative, the 3-nitro substitution results in a much larger molecular dipole moment compared to the 1-nitro isomer. nih.gov This increased polarity leads to stronger electrostatic and inductive interactions with other molecules. nih.gov It is hypothesized that this allows the active site of enzymes involved in mutagenic activation, such as nitroreductases, to bind this compound and its metabolites more effectively. nih.gov

Metabolic Activation: The mutagenic action of nitroaromatic compounds is often initiated by the enzymatic reduction of the nitro group to a reactive amino derivative. nih.govconicet.gov.ar Experimental and computational evidence suggests that the nitro group at the 3-position of the benzo[a]pyrene ring system is more readily reduced by microsomal enzymes. nih.gov This facile reduction leads to a higher concentration of the genotoxic intermediates responsible for DNA damage, thus explaining the potent mutagenicity of 3-substituted isomers. nih.gov

Therefore, the combination of favorable electronic properties for binding and the high efficiency of metabolic activation provides a strong theoretical rationale for the pronounced mutagenic activity of this compound. nih.govnih.gov

Metabolic Activation and Biotransformation Pathways of 3 Nitro 6 Azabenzo a Pyrene

Enzymatic Reduction of the Nitro Group: Nitroreduction

The primary and essential step in the metabolic activation of many nitroaromatic compounds, including 3-Nitro-6-azabenzo[a]pyrene, is the enzymatic reduction of the nitro moiety. acs.orgpsu.edu This process, known as nitroreduction, is catalyzed by a variety of enzymes and is fundamental to the compound's ability to exert its genotoxic effects.

Role of Nitroreductases

Nitroreductases are a class of enzymes that play a pivotal role in the activation of nitroaromatic compounds. oup.com These enzymes catalyze the reduction of the nitro group to a nitroso derivative, which is then further reduced to a hydroxylamine (B1172632). While direct studies on this compound are limited, research on related nitro-polycyclic aromatic hydrocarbons (nitro-PAHs) indicates that the position of the nitro group significantly influences the rate and extent of nitroreduction. oup.com For instance, studies on dinitrobenzo[a]pyrene have shown that a nitro group at the 3-position is more readily reduced than one at the 1- or 6-position, a finding that correlates with its higher mutagenicity. oup.com This suggests that the 3-nitro position on the azabenzo[a]pyrene core is a favorable site for enzymatic reduction.

Involvement of Microsomal Enzymes (e.g., S9 mix, Xanthine (B1682287) Oxidase)

Metabolic activation of this compound and its analogs is significantly influenced by microsomal enzymes, often studied using a liver homogenate fraction known as the S9 mix. acs.orgoup.comnih.gov The S9 mix contains a variety of enzymes, including those from both the microsomal and cytosolic fractions, that can metabolize xenobiotics. nih.gov The addition of an S9 mix has been shown to enhance the mutagenic activity of many nitroarenes, indicating that these enzymatic systems are capable of converting the parent compound into a more potent mutagen. acs.org For some nitro-PAHs, this activation is achieved through nitroreduction. acs.org

Table 1: Enzymes Involved in Nitroreduction and their General Role

Enzyme/SystemGeneral Role in Nitroarene Metabolism
Nitroreductases Catalyze the reduction of the nitro group to a hydroxylamine, a key step in metabolic activation. oup.com
S9 Mix A mixture of cytosolic and microsomal enzymes used to simulate in vivo metabolism; often enhances the mutagenicity of nitroarenes through enzymatic conversion. acs.orgoup.comnih.gov
Xanthine Oxidase A cytosolic enzyme that can reduce nitro groups of various xenobiotics under anaerobic conditions. nih.gov

Electrochemical Reduction Mechanisms and Their Significance

The susceptibility of a nitroaromatic compound to be metabolically reduced is related to its electrochemical reduction potential. psu.eduacs.org A lower reduction potential indicates that a compound is more easily reduced. This physicochemical property has been shown to correlate with the mutagenic activity of some nitroarenes. psu.eduniph.go.jp Studies on nitrated benzo[a]pyrene (B130552) derivatives have suggested that electrochemical reduction plays a significant role in their metabolic activation. oup.com For instance, the N-oxide derivatives of 1- and this compound are reduced to anion radicals more easily than their non-oxidized counterparts. oup.com This enhanced reducibility may contribute to their biological activity. While the reduction potentials for 1-nitro-6-azabenzo[a]pyrene N-oxide and this compound N-oxide are not markedly different, the position of the nitro group can still influence biological activity through other metabolic pathways. niph.go.jp

Formation of Reactive Intermediates

The enzymatic reduction of the nitro group of this compound initiates a cascade of events that leads to the formation of highly unstable and reactive intermediates. These intermediates are the ultimate carcinogenic species responsible for DNA damage.

Aryl Nitrenium Ion Formation

The ultimate electrophilic species widely considered to be responsible for the mutagenicity of nitroarenes is the aryl nitrenium ion. acs.orgwikipedia.org This highly reactive intermediate is generated following the reduction of the nitro group and subsequent transformation of the resulting hydroxylamine. acs.org The aryl nitrenium ion is a nitrogen-based cation that is isoelectronic with a carbene. wikipedia.org Due to its electrophilic nature, it can readily react with nucleophilic sites on cellular macromolecules, most notably DNA. wikipedia.org The formation of these ions is a critical step in the initiation of carcinogenesis by many aromatic amines and nitroarenes. wikipedia.orgacs.org The stability and reactivity of the aryl nitrenium ion can be influenced by the structure of the parent molecule, with resonance stabilization playing a key role. acs.org

N-Hydroxy-Amino Derivatives

The pathway to the formation of the aryl nitrenium ion proceeds through a crucial intermediate: the N-hydroxy-amino derivative, also known as hydroxylamine. acs.orgpsu.edu Nitroreductases catalyze the reduction of the nitro group of this compound to a nitroso intermediate, which is then rapidly reduced to the corresponding N-hydroxy-amino derivative. nih.gov This hydroxylamine is more stable than the nitrenium ion but is still a reactive molecule. It is the immediate precursor to the ultimate carcinogen. acs.orgpsu.edu The N-hydroxy-amino derivative can be further activated, for example, through O-esterification (e.g., acetylation or sulfation), which creates a good leaving group. psu.edupreprints.org The subsequent heterolytic cleavage of the N-O bond generates the highly electrophilic aryl nitrenium ion. wikipedia.org

Table 2: Reactive Intermediates in the Metabolic Activation of this compound

IntermediateDescriptionRole in Carcinogenesis
N-Hydroxy-Amino Derivative Formed by the enzymatic reduction of the nitro group. acs.orgpsu.eduA key intermediate and the immediate precursor to the ultimate carcinogen. acs.orgpsu.edu
Aryl Nitrenium Ion A highly electrophilic cation formed from the N-hydroxy-amino derivative. acs.orgwikipedia.orgThe ultimate carcinogenic metabolite that reacts with DNA to form adducts, leading to mutations. acs.orgwikipedia.org

Role of Heterocyclic Nitrogen in Metabolic Processes

The presence of a nitrogen atom in the heterocyclic ring of this compound significantly influences its metabolic processing. acs.orgontosight.ai This heteroatom alters the electronic properties of the molecule, which can affect how it is recognized and processed by metabolic enzymes. ontosight.ai The nitrogen atom can influence the molecule's hydrophilicity, which may, in turn, affect its mutagenicity. oup.com

The involvement of the heterocyclic nitrogen atom is a potential factor in the metabolic activation of nitrated N-heterocyclic aromatic hydrocarbons. acs.org The position of the nitrogen atom can play a crucial role in the conformational properties of the molecule, which is important for its interaction with enzymes like cholinesterases. science.gov In some cases, the N-oxide derivatives, where an oxygen atom is bonded to the heterocyclic nitrogen, are found to be more readily reduced to anion radicals than their non-oxidized counterparts. oup.comnih.gov This suggests that the electrochemical reduction at the nitrogen center can be a key step in the metabolic activation of certain nitrated benzo[a]pyrene derivatives. oup.comnih.gov

Oxidative Metabolism and Ring Oxidation Pathways

Oxidative metabolism is a primary pathway for the biotransformation of polycyclic aromatic hydrocarbons (PAHs) and their derivatives. preprints.orgresearchgate.net In the case of this compound, both ring oxidation and nitroreduction are considered primary pathways for metabolic activation leading to mutagenesis. acs.org

While specific studies on the complete ring oxidation profile of this compound are limited, the metabolism of the related compound 6-nitrobenzo[a]pyrene (6-NO2-BaP) by the fungus Cunninghamella elegans shows that metabolism is enhanced at the C-1 and C-3 positions. nih.gov The nitro group at the C-6 position appears to block metabolic activity in the adjacent C-7 and C-8 region. nih.gov This suggests that for this compound, oxidation may occur at various positions on the aromatic rings, leading to hydroxylated metabolites. acs.org For similar compounds, hydroxylation has been shown to produce metabolites with stronger mutagenic responses than the parent compound. acs.org

Generally, the metabolic activation of PAHs is initiated by cytochrome P450 (P450) enzymes, which catalyze the formation of epoxides, dihydrodiols, and phenols. preprints.orgpreprints.org These reactions are part of Phase I metabolism, which introduces polar functional groups to the parent compound. researchgate.net For N-heterocyclic aromatic compounds, several oxidation products, including ketones and dioxygenated derivatives, have been detected during biodegradation. nih.gov

Microbiological Transformation by Intestinal Microflora

The intestinal microflora plays a significant role in the metabolism of nitroaromatic compounds through nitroreduction. Anaerobic incubation of 3-nitrobenzo[a]pyrene with rat intestinal microflora demonstrated a substantial transformation. nih.gov After a 48-hour exposure, 84% of the initial 3-nitrobenzo[a]pyrene was converted to 3-aminobenzo[a]pyrene. nih.gov This indicates that the nitroreductases present in the intestinal bacteria are highly efficient at reducing the nitro group of this isomer. nih.gov

Metabolism of Nitrobenzo[a]pyrene Isomers by Rat Intestinal Microflora (48h Incubation)
CompoundMetaboliteConversion PercentageReference
3-Nitrobenzo[a]pyrene3-Aminobenzo[a]pyrene84% nih.gov
6-Nitrobenzo[a]pyrene6-Aminobenzo[a]pyrene51% nih.gov
1-Nitrobenzo[a]pyrene1-Aminobenzo[a]pyrene13% nih.gov

Comparative Metabolism with Other Nitrated Azaarenes and PAHs

The metabolism of this compound can be understood by comparing it with other nitrated azaarenes and nitrated PAHs. The position of the nitro group significantly influences the extent of metabolic transformation. For instance, the microbial nitroreduction of nitrobenzo[a]pyrene isomers follows the order: 3-nitro-BaP > 6-nitro-BaP > 1-nitro-BaP. nih.gov This demonstrates a high degree of substrate specificity by the nitroreductases of the intestinal microflora. nih.gov

In terms of genotoxicity, the position of the nitro group on the aza-PAH structure is also critical. Chromosomal aberrations induced by nitro derivatives of 6-azabenzo[a]pyrene N-oxide are more potent when the nitro group is at the 3-position compared to the 1-position. oup.comnih.gov This corresponds with findings for other nitrated PAHs, where the mutagenicity of dinitrofluoranthenes and the tumorigenicity of dinitrobenzo[a]pyrenes in rats were greater for derivatives substituted at the 3-position. oup.com

The metabolic activation pathways can also differ. While benzo[a]pyrene requires metabolic activation by rat liver S9 to induce chromosomal aberrations, 1- and this compound can induce these aberrations without such external activation, suggesting the presence of activating nitroreductases within the cells themselves. oup.com Furthermore, the N-oxide derivatives of aza-PAHs are more easily reduced than the parent aza-PAH or its nitro derivatives, pointing to electrochemical reduction as a key activation mechanism. oup.comnih.gov

Comparative Genotoxicity of Nitrated Azaarenes
CompoundGenotoxic EffectKey FindingReference
This compoundChromosomal AberrationsInduces chromatid breaks and exchanges. oup.comnih.gov
1-Nitro-6-azabenzo[a]pyreneChromosomal AberrationsInduces chromatid breaks and exchanges. oup.comnih.gov
This compound N-oxideChromosomal Aberrations & Micronucleus InductionMore potent in inducing chromosomal aberrations than the 1-nitro isomer. Markedly induces micronuclei. oup.comnih.gov
1-Nitro-6-azabenzo[a]pyrene N-oxideChromosomal Aberrations & Micronucleus InductionInduces mainly chromatid exchanges. oup.comnih.gov

Mechanisms of Dna Interaction and Adduct Formation

Covalent DNA Adduct Formation by Activated Metabolites

The metabolic activation of 3-Nitro-6-azabenzo[a]pyrene is a critical prerequisite for its covalent interaction with DNA. This process involves enzymatic conversion of the parent compound into highly reactive electrophilic intermediates that can form stable bonds with nucleophilic sites on the DNA molecule. These activation pathways typically involve the reduction of the nitro group to a nitroso derivative, followed by further reduction to a hydroxylamino intermediate and subsequent protonation to form a reactive nitrenium ion. Ring oxidation can also occur, leading to the formation of epoxide derivatives. nih.gov

Deoxyguanosine Adducts (e.g., N2-deoxyguanosinyl adducts)

Research on the closely related compound, 3-nitrobenzo[a]pyrene (3-NBP), provides significant insight into the types of DNA adducts formed by this compound. Studies have shown that metabolic activation of 3-NBP, either through in situ preparation of N-hydroxy-3-amino-B[a]P or through enzymatic reduction by xanthine (B1682287) oxidase, leads to the formation of a primary DNA adduct: 6-(deoxyguanosin-N2-yl)-3-aminobenzo[a]pyrene. nih.govconsensus.appnih.gov This adduct results from a covalent bond between the C6 position of the benzo[a]pyrene (B130552) ring and the exocyclic N2-amino group of guanine (B1146940). Given the structural similarity, it is highly probable that this compound forms analogous N2-deoxyguanosinyl adducts following its metabolic activation. nih.gov The formation of these adducts represents a significant form of DNA damage that can disrupt normal cellular processes like replication and transcription.

Another identified adduct for the parent compound, 3-nitrobenzo[a]pyrene, following a different metabolic activation route involving ring oxidation, is 10-(deoxyguanosin-N2-yl)-7,8,9-trihydroxy-7,8,9,10-tetrahydro-3-nitro-B[a]P. nih.gov This indicates that multiple metabolic pathways can lead to the formation of deoxyguanosine adducts.

Site-Specificity and Regioselectivity of Adduct Formation

The formation of DNA adducts by this compound exhibits a degree of specificity and selectivity. The position of the nitro group on the polycyclic aromatic hydrocarbon (PAH) ring system is a critical determinant of mutagenic activity and, by extension, adduct formation. nih.gov Studies on various nitro-PAHs have demonstrated that the mutagenic activation differs with the position of the nitro substitution. nih.gov Specifically for nitro-derivatives of benzo[a]pyrene, substitution at the 3-position has been found to confer higher mutagenicity compared to substitution at the 1- or 6-positions. nih.gov

This regioselectivity is influenced by the electronic properties of the molecule, which dictate the stability of the reactive intermediates. The active metabolites of 6-substituted 3-nitrobenzo[a]pyrenes are thought to intercalate with DNA in a manner that facilitates the formation of adducts with guanine. mdpi.com The interaction is predominantly with the N2 position of guanine, as seen in the identified 6-(deoxyguanosin-N2-yl)-3-aminobenzo[a]pyrene adduct. nih.govconsensus.app This preference for guanine is a common feature of many polycyclic aromatic hydrocarbon carcinogens. psu.edu

Long-Range Migration Phenomena in Adduct Formation

A particularly interesting aspect of DNA adduct formation by 3-nitrobenzo[a]pyrene, and likely by extension this compound, is the occurrence of long-range migration. This phenomenon describes the formation of a DNA adduct at a position on the carcinogen's molecular structure that is distant from the initial site of metabolic activation. consensus.app

Specifically, the activation of 3-nitrobenzo[a]pyrene occurs via the reduction of the nitro group at the 3-position, leading to the formation of a reactive nitrenium ion centered at this position. However, the resulting major DNA adduct is formed at the C6 position of the benzo[a]pyrene ring. consensus.appnih.gov This indicates that the reactive intermediate, the nitrenium ion, does not immediately react at the site of its formation but can delocalize its charge across the aromatic system, allowing for a reaction to occur at a more remote, yet favorable, site. This formation of N2-deoxyguanosinyl adducts through long-range migration appears to be a common mechanism for this class of compounds. nih.gov

Role of Reactive Oxygen Species (ROS) in DNA Damage

Beyond the direct formation of covalent adducts, this compound can inflict DNA damage indirectly through the generation of reactive oxygen species (ROS). This pathway involves the compound participating in cellular redox cycling, leading to the production of highly reactive molecules that can oxidize DNA bases.

Generation of Oxygen Free Radicals and Hydroxyl Radicals

Studies have indicated that 1- and 3-nitro-6-azabenzo[a]pyrenes and their N-oxides are capable of generating oxygen free radicals, including hydroxyl radicals. oup.com This process can be initiated through various mechanisms. For instance, the long-lived triplet states of nitroaromatic compounds can be quenched by molecular oxygen, leading to the formation of ROS. researchgate.net The metabolic activation process itself can also be a source of ROS. The reduction of the nitro group can lead to the formation of nitro anion radicals, which can then react with molecular oxygen to produce superoxide (B77818) anion radicals. These can be further converted to other ROS, including the highly reactive hydroxyl radical, through processes like the Fenton reaction.

Oxidative Damage to DNA (e.g., 8-hydroxyguanosine)

The generation of ROS by this compound can lead to significant oxidative damage to DNA. One of the most common and well-studied forms of oxidative DNA damage is the formation of 8-hydroxyguanosine (B14389) (also known as 8-oxo-7,8-dihydroguanine or 8-oxo-dG). Research has shown that in vivo, 1- and 3-nitro-6-azabenzo[a]pyrenes cause a marked increase in the production of 8-hydroxyguanosine in cellular DNA. oup.com This lesion is mutagenic as it can mispair with adenine (B156593) during DNA replication, leading to G:C to T:A transversion mutations. The presence of 8-hydroxyguanosine serves as a biomarker for oxidative stress and the DNA damage induced by compounds like this compound. oup.com

Adduct Type Metabolic Precursor Site of Adduction Key Findings
6-(deoxyguanosin-N2-yl)-3-aminobenzo[a]pyreneN-hydroxy-3-aminobenzo[a]pyrene (from nitroreduction)N2 of GuaninePrimary adduct formed via nitroreduction pathway; demonstrates long-range migration. nih.govconsensus.appnih.gov
10-(deoxyguanosin-N2-yl)-7,8,9-trihydroxy-7,8,9,10-tetrahydro-3-nitro-B[a]P3-nitro-B[a]P trans-7,8-diol-anti-9,10-epoxideN2 of GuanineAdduct formed via ring-oxidation pathway. nih.gov
ROS-Mediated Damage Mechanism Resulting Lesion Significance
Oxidative DamageGeneration of oxygen free radicals and hydroxyl radicals via redox cycling. oup.com8-hydroxyguanosineA common and mutagenic oxidative DNA lesion; serves as a biomarker for oxidative stress. oup.com

Intermolecular Interactions with Nucleic Acids

Before the formation of stable, covalent DNA adducts, the initial interaction between this compound and nucleic acids is governed by non-covalent, intermolecular forces. These preliminary interactions are critical as they orient the molecule into a favorable position within the DNA structure, facilitating subsequent metabolic activation and covalent binding. The planar aromatic ring system of the benzo[a]pyrene backbone is fundamental to its primary mode of non-covalent interaction: intercalation.

Intercalation is a process where the planar molecule inserts itself between the stacked base pairs of the DNA double helix. This mode of interaction is characteristic of many polycyclic aromatic hydrocarbons (PAHs). rsc.org The active metabolites of related compounds, such as 6-substituted 3-nitrobenzo[a]pyrenes, have been shown to intercalate with DNA, positioning them at a suitable distance to form adducts, particularly with guanine bases. researchgate.net This insertion disrupts the normal helical structure of DNA, causing localized unwinding and lengthening of the DNA strand. This distortion makes the DNA more susceptible to the chemical reactions that lead to covalent adduct formation.

The efficiency and specificity of these interactions are influenced by various intermolecular forces. Computational studies have highlighted the importance of the electronic properties of these molecules. For instance, the N-oxide derivative of this compound has a significantly larger dipole moment compared to its 1-nitro isomer. researchgate.net This suggests that stronger electrostatic and inductive molecular interactions can occur, potentially leading to a more effective binding within the active sites of enzymes responsible for metabolic activation or a more stable, pre-covalent association with the DNA helix. researchgate.net The presence of the nitro group and the heterocyclic nitrogen atom in the this compound structure are key determinants of its electronic distribution and, consequently, its interaction with biological macromolecules like DNA. researchgate.netontosight.ai

The ultimate biological consequence of these intermolecular interactions is often measured by the compound's mutagenicity, which reflects the entire process from initial binding to metabolic activation and the formation of mutation-causing DNA adducts. Research has demonstrated a clear structure-activity relationship, where the position of the nitro group dramatically influences mutagenic potential. nih.gov

The following table summarizes key research findings on the mutagenicity of this compound and related compounds, which is directly linked to their ability to interact with and damage DNA.

CompoundRelative Mutagenic ActivityKey FindingsSource
This compound (3-N-6-ABP)76 times greater than 3-Nitrobenzo[a]pyrene (3-NBP)Demonstrates significantly enhanced mutagenicity compared to the parent compound without the aza- substitution. nih.gov
This compound-N-oxideReported as a more potent mutagen than 1,8-dinitropyrene.The N-oxide derivative exhibits extraordinarily high mutagenic activity. nih.gov Its high mutagenicity is thought to be related to its electronic properties, including a large dipole moment. researchgate.net researchgate.netnih.gov
1-Nitro-6-azabenzo[a]pyreneLower mutagenicity compared to the 3-nitro isomer.The position of the nitro group is a critical determinant of biological activity. nih.gov
3,6-Dinitrobenzo[a]pyrene (3,6-DNBP)More mutagenic than 1,6-Dinitrobenzo[a]pyrene.Reinforces the concept that nitro-substitution at the 3-position of the benzo[a]pyrene ring system leads to higher mutagenic potential. nih.gov

Genotoxicity Mechanisms and Studies in Experimental Systems

Mutagenicity in Bacterial Test Systems (e.g., Salmonella typhimurium TA98, YG1024)

Studies utilizing bacterial reverse mutation assays have consistently shown that 3-Nitro-6-azabenzo[a]pyrene is a potent mutagen. In the Salmonella typhimurium strain TA98, which is sensitive to frameshift mutagens, this compound induced 348 revertants per nanogram without metabolic activation. oup.com The mutagenicity was even more pronounced in the YG1024 strain, an acetyltransferase-rich derivative of TA98, where it produced 7,670 revertants per nanogram, highlighting the role of nitroreduction and subsequent O-acetylation in its mutagenic activation. oup.com

The addition of an exogenous metabolic activation system, such as the S9 mix derived from rat liver, is a standard component of mutagenicity testing to simulate mammalian metabolism. However, in the case of this compound and its related N-oxide, chromosomal aberrations were induced in Chinese hamster lung (CHL) cells without the need for the S9 mix. oup.com This suggests that the cells themselves possess the necessary enzymes, like nitroreductases, for metabolic activation. oup.com In contrast, the parent compound, 6-azabenzo[a]pyrene, was inactive in Salmonella strains TA98 and TA100 without the S9 mix but showed moderate mutagenicity in its presence. oup.com

The position of the nitro group on the azabenzo[a]pyrene structure significantly influences its mutagenic potency. Research has demonstrated that this compound is more mutagenic than its isomer, 1-Nitro-6-azabenzo[a]pyrene. oup.comnih.gov For instance, in S. typhimurium TA98, 1-Nitro-6-azabenzo[a]pyrene induced 352 revertants/ng, which is comparable to this compound's 348 revertants/ng. oup.com However, in the YG1024 strain, the difference was more substantial, with 1-Nitro-6-azabenzo[a]pyrene inducing 2,750 revertants/ng compared to the 7,670 revertants/ng induced by the 3-nitro isomer. oup.com

Furthermore, the N-oxide derivative, this compound-N-oxide, exhibited even greater mutagenic potential, with 1,260 and 30,500 revertants/ng in strains TA98 and YG1024, respectively. oup.com This was significantly higher than its corresponding 1-nitro-N-oxide isomer. oup.com Studies on related dinitrobenzo[a]pyrenes also support the notion that the 3-position substitution leads to higher mutagenicity. nih.gov

**Table 1: Comparative Mutagenicity in *Salmonella typhimurium***

Compound Strain TA98 (revertants/ng) Strain YG1024 (revertants/ng)
This compound 348 oup.com 7670 oup.com
1-Nitro-6-azabenzo[a]pyrene 352 oup.com 2750 oup.com
This compound-N-oxide 1260 oup.com 30500 oup.com
1-Nitro-6-azabenzo[a]pyrene-N-oxide 115 oup.com 1930 oup.com

Chromosomal Aberrations in Mammalian Cell Lines (e.g., Chinese Hamster Lung Fibroblasts - CHL cells)

In addition to its mutagenic effects in bacteria, this compound has been shown to induce chromosomal aberrations in mammalian cells. oup.comnih.gov Studies using Chinese Hamster Lung (CHL) fibroblast cells demonstrated that treatment with this compound led to a significant increase in chromosomal abnormalities. oup.comnih.gov These effects were observed after continuous treatment for 48 hours in the absence of an external metabolic activation system. oup.com

The chromosomal damage induced by this compound in CHL cells was primarily of the chromatid type. oup.comnih.gov This includes both chromatid breaks and chromatid exchanges. oup.com The induction of these aberrations indicates that the compound or its metabolites interfere with the DNA of the cells during or after the S-phase (DNA replication) of the cell cycle.

Micronucleus Induction in In Vivo Models

The genotoxic potential of this compound has also been confirmed in in vivo studies. The micronucleus assay in mice, which detects damage to chromosomes or the mitotic apparatus, showed a dose-dependent increase in micronucleated polychromatic erythrocytes (MNPCEs) following intraperitoneal administration of this compound. oup.comnih.gov This demonstrates that the compound is genotoxic in a whole-animal system.

Structure-Activity Relationships in Genotoxicity

The genotoxicity of nitro-azabenzo[a]pyrenes is strongly dependent on their chemical structure, particularly the position of the nitro group. oup.comnih.gov The greater mutagenic and genotoxic potential of this compound compared to its 1-nitro isomer is a consistent finding across different assays. oup.comnih.govnih.gov This structure-activity relationship also extends to their N-oxide derivatives, with the 3-nitro substituted N-oxide being more potent. oup.comnih.gov It is suggested that the position of the nitro group influences the electronic properties and the metabolic activation of the molecule. oup.comnih.gov The reduction of the nitro group is a critical step for the activation of these compounds, and the ease of this reduction appears to be greater for the 3-nitro isomers. nih.gov Furthermore, N-oxide derivatives are more readily reduced to anion radicals, which may contribute to their enhanced genotoxicity. nih.gov

Positional Effects of Nitro Substitution on Genotoxic Potency

The location of the nitro group on the benzo[a]pyrene (B130552) ring significantly dictates the genotoxic potential of the molecule. Studies comparing isomers of nitro-azabenzo[a]pyrenes have consistently shown that substitution at the C-3 position results in a more potent mutagen and genotoxin than substitution at the C-1 position. nih.govnih.gov

Research investigating the mutagenicity of nitrated benzo[a]pyrene (BP) analogues revealed that a derivative with a nitro group at the 3-position of the BP aromatic ring is more mutagenic than those with substitutions at the 1- or 6-positions. nih.gov Specifically, the mutagenic activity of this compound (3-N-6-ABP) was found to be 76 times greater than that of 3-nitrobenzo[a]pyrene. nih.gov This enhanced mutagenicity is linked to the ease of metabolic activation. The nitro group at the 3-position is more readily reduced by microsomal enzymes to form an amino derivative, a key step in the activation of these compounds to DNA-binding species. nih.gov

In vivo and in vitro genotoxicity assays further confirm this structure-activity relationship. When tested for the ability to induce chromosomal aberrations in Chinese hamster lung (CHL) cells, the derivative with the nitro group at the 3-position was found to be more potent than its 1-nitro counterpart. nih.govoup.com Similarly, studies on the induction of micronucleated polychromatic erythrocytes (MNPCEs) in mice, a measure of in vivo genotoxicity, showed that the 3-nitro substituted compound was more effective. oup.com This structure-activity relationship observed in mammalian cells mirrors the results from bacterial mutagenicity assays, highlighting the critical role of the nitro group's position in the genotoxicity of these compounds. oup.com

Comparative Mutagenicity of Nitrobenzo[a]pyrene Derivatives
CompoundRelative Mutagenic ActivityReference
3-Nitrobenzo[a]pyrene (3-NBP)Baseline nih.gov
This compound (3-N-6-ABP)76 times > 3-NBP nih.gov
1-Nitro-6-azabenzo[a]pyrene-N-oxide (1-N-6-ABPO)36,100 revertants/nmol in S. typhimurium TA98 epa.gov
This compound-N-oxide (3-N-6-ABPO)396,000 revertants/nmol in S. typhimurium TA98 epa.gov

Impact of N-Oxidation on Genotoxic Activity

The introduction of an N-oxide function to the nitrogen atom at the 6-position of the azabenzo[a]pyrene structure further modifies its genotoxic profile. The resulting compounds, 1- and this compound-N-oxide (N-6-ABPO), are potent mutagens, often demonstrating higher activity than their non-oxidized parent compounds. nih.govoup.com These N-oxides have been identified in fine particles from diesel particulates. nih.gov

Studies have shown that both 1- and 3-N-6-ABPO can markedly induce the formation of MNPCEs in mice. nih.gov Of the two, this compound-N-oxide (3-N-6-ABPO) demonstrated a particularly marked increase in MNPCEs, indicating significant in vivo genotoxic potential. nih.gov In tests for chromosomal damage in CHL cells, the N-oxides primarily induced chromatid exchanges. nih.govoup.com

The enhanced genotoxicity of the N-oxide derivatives is believed to be linked to their electrochemical properties. N-oxide derivatives are reduced to anion radicals more easily than the corresponding azabenzo[a]pyrenes and their simple nitro derivatives. nih.gov This suggests that the electrochemical reduction of the N-oxide plays a crucial role in the metabolic activation pathway, leading to the formation of reactive species that damage DNA. nih.govontosight.aiontosight.ai This metabolic activation, which involves the reduction of the nitro group, is a critical step for the mutagenic activity of these compounds. ontosight.ai

Genotoxicity of this compound and its N-oxide
CompoundGenotoxic EffectExperimental SystemKey FindingReference
1-Nitro-6-azabenzo[a]pyrene (1-N-6-ABP)Chromosomal Aberrations (chromatid breaks and exchanges)Chinese Hamster Lung (CHL) cellsInduces aberrations without exogenous metabolic activation. nih.govoup.com
This compound (3-N-6-ABP)Chromosomal Aberrations (chromatid breaks and exchanges)Chinese Hamster Lung (CHL) cellsMore potent than the 1-nitro isomer. nih.govoup.com
1-Nitro-6-azabenzo[a]pyrene-N-oxide (1-N-6-ABPO)Micronucleus Induction & Chromosomal Aberrations (chromatid exchanges)Mice & CHL cellsMarkedly induces MNPCEs. nih.gov
This compound-N-oxide (3-N-6-ABPO)Micronucleus Induction & Chromosomal Aberrations (chromatid exchanges)Mice & CHL cellsDemonstrated a marked increase in MNPCEs; more potent than 1-N-6-ABPO. nih.gov

Environmental Occurrence, Fate, and Analytical Methodologies

Detection and Quantification in Environmental Matrices

The compound 3-Nitro-6-azabenzo[a]pyrene is an environmental contaminant found in various environmental matrices, primarily resulting from combustion processes. Its detection and quantification are crucial for understanding its environmental prevalence and potential impact.

This compound has been identified and quantified in airborne particulate matter. nih.govoup.com Research has shown its presence in the semivolatile phase of airborne particles, which are materials that can pass through a standard filter and are subsequently captured on an adsorbent resin. nih.gov In one study, the concentration of this compound detected in an airborne sample was 1.2 nanograms per gram (ng/g) of the material collected. nih.gov This detection highlights its distribution in the ambient atmosphere, where it contributes to the complex mixture of airborne pollutants. nih.gov The presence of such nitrated azaarenes in fine particles is of note, as these particles can be inhaled and have potential health implications. oup.com

Both diesel and gasoline engine exhausts are significant sources of this compound. nih.gov Investigations into the semivolatile phase of engine emissions have confirmed its presence. In diesel engine emissions, the concentration of this compound was found to be 7.7 ng/g of the collected material. nih.gov For gasoline engine emissions, a concentration of 4.9 ng/g was detected. nih.gov These findings indicate that vehicular emissions are a primary pathway for the introduction of this compound into the environment. nih.govontosight.ai The basic fraction of dichloromethane (B109758) extracts from these emission materials showed significant mutagenicity, with chemicals like this compound being major contributors. nih.gov

Table 1: Concentration of this compound and Related Compounds in Environmental Samples nih.gov

This table summarizes the concentrations of this compound and its related isomers and N-oxides in materials collected from airborne particulates, diesel emissions, and gasoline emissions.

CompoundAirborne Sample (ng/g)Diesel Emission (ng/g)Gasoline Emission (ng/g)
This compound (3-N-6-ABP) 1.27.74.9
1-Nitro-6-azabenzo[a]pyrene (1-N-6-ABP)1.14.93.4
This compound-N-oxide (3-N-6-ABPO)0.33.8Not Detected
1-Nitro-6-azabenzo[a]pyrene-N-oxide (1-N-6-ABPO)0.82.2Not Detected

Environmental Transformation Pathways

Once released into the environment, this compound and similar compounds can undergo various transformations. ontosight.ai These compounds have the potential to persist in soil, water, and air for extended periods. ontosight.ai One potential transformation pathway for nitroaromatic compounds in the atmosphere involves photochemical reactions. acs.org For instance, the decomposition of a related compound, 3,6-dinitrobenzo[a]pyrene, has been observed under UV irradiation, resulting in the formation of 3-nitrobenzo[a]pyrene-6-quinone. nih.gov This suggests that sunlight can induce chemical changes in these molecules. Furthermore, atmospheric reactions of polycyclic aromatic hydrocarbons with nitrogen oxides (NOx) and hydroxy radicals can lead to the formation of hydroxylated nitro-PAHs, indicating another possible transformation route for compounds like this compound. acs.org These transformation processes can alter the bioavailability and toxicity of the original compound. ontosight.ai

Advanced Analytical Techniques for Environmental Monitoring

The accurate detection and quantification of this compound in complex environmental samples require sophisticated analytical methods.

High-Performance Liquid Chromatography (HPLC) is a fundamental technique used in the analysis of this compound. nih.gov It is primarily employed for the purification and separation of the compound from the complex mixtures found in environmental extracts, such as those from airborne particles or engine emissions. nih.govnih.gov In analytical procedures, dichloromethane extracts of samples are often separated into acidic, neutral, and basic fractions. nih.gov The basic fraction, containing this compound, is then further purified by HPLC before instrumental analysis. nih.gov This purification step is crucial for removing interfering substances and concentrating the analyte, which is essential for accurate quantification. nih.gov

Mass Spectrometry (MS) is the primary method for the identification and quantification of this compound following separation. nih.govnih.gov After purification by HPLC, the fractions are analyzed by MS to confirm the molecular structure and determine the concentration of the compound. nih.gov

Direct analysis by Gas Chromatography (GC) has been found to be challenging for these compounds, likely due to their tendency to be absorbed onto the column packing material. nih.gov However, advanced techniques like Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) have been developed for the analysis of other nitro-PAHs, offering high selectivity and sensitivity that can reduce matrix effects and improve detection accuracy. gcms.cz Such methods could potentially be adapted for the analysis of this compound.

Conclusion and Future Research Directions

Summary of Key Research Findings on 3-Nitro-6-azabenzo[a]pyrene

This compound is a nitrated derivative of azabenzo[a]pyrene, which contains a nitrogen atom at the 6-position of the benzo[a]pyrene (B130552) structure. oup.comnih.gov Research has demonstrated that this compound and its N-oxide derivative are potent mutagens, particularly in Salmonella strains. oup.comnih.gov The position of the nitro group significantly influences the mutagenic activity of these compounds, with the 3-nitro derivative showing higher mutagenicity than the 1-nitro counterpart. nih.gov Specifically, the mutagenic activity of this compound was found to be 76 times that of 3-nitrobenzo[a]pyrene. nih.gov

Metabolic activation of this compound is believed to occur through the reduction of the nitro group, leading to the formation of reactive intermediates that can bind to DNA and cause mutations. ontosight.aiontosight.ai The electrochemical reduction of these compounds is considered a crucial step in their metabolic activation. oup.comnih.gov Studies have shown that nitro substitution at the 3-position of the benzo[a]pyrene ring is more readily reduced by microsomal enzymes to form an amino derivative, which correlates with its higher mutagenic potential. nih.gov

Genotoxicity studies have further revealed that this compound induces chromosomal aberrations in Chinese hamster lung (CHL) cells, primarily chromatid breaks and exchanges. oup.comnih.govoup.com Furthermore, it has been shown to induce micronuclei in mice, indicating its potential for causing genetic damage in vivo. oup.comnih.gov The N-oxide derivative, this compound-N-oxide, demonstrated a marked increase in the induction of micronucleated polychromatic erythrocytes. oup.comnih.gov

Environmentally, this compound has been detected in the semivolatile phase of airborne particulate matter, as well as in diesel and gasoline engine emissions. oup.comnih.gov Its presence in these environmental samples highlights the potential for human exposure through inhalation. ontosight.ai

Identification of Knowledge Gaps and Emerging Research Avenues

While initial studies have established the mutagenic and genotoxic potential of this compound, several knowledge gaps remain. A significant area requiring further investigation is its carcinogenicity. Although structurally related compounds are known carcinogens, comprehensive long-term animal bioassays for this compound are lacking. nih.govca.gov

The complete metabolic pathways of this compound in different biological systems, including humans, are not fully elucidated. Understanding the specific enzymes involved in its activation and detoxification is crucial for risk assessment. Furthermore, the formation of DNA adducts and their specific structures need to be characterized to better understand the mechanisms of mutagenesis. ontosight.ai

More extensive environmental monitoring is needed to determine the concentrations of this compound in various environmental media, including air, water, and soil, to accurately assess human exposure levels. nih.govmdpi.com Research on its environmental fate, transport, and persistence is also limited. nih.govaaqr.org

Emerging research should focus on the following:

In-depth toxicological studies, including carcinogenicity and reproductive and developmental toxicity.

Detailed metabolic profiling in human-relevant in vitro and in vivo models.

Development of sensitive biomarkers of exposure and effect.

Investigation into its potential synergistic or antagonistic effects when present in complex environmental mixtures.

Potential for Further Development of Predictive Models (e.g., QSAR/SAR)

The existing data on the structure-activity relationship of nitro-azabenzo[a]pyrenes provides a solid foundation for the development of predictive models like Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) models. nih.gov The observed differences in mutagenicity between 1-nitro and 3-nitro isomers highlight the importance of the nitro group's position in determining biological activity. nih.gov

Future QSAR/SAR models could be developed to predict the mutagenicity and carcinogenicity of other, less-studied nitro-polycyclic aromatic hydrocarbons (nitro-PAHs). These models could incorporate a wider range of molecular descriptors, such as electronic properties, steric factors, and metabolic parameters, to improve their predictive power. Validating these models with experimental data will be essential for their regulatory acceptance and application in screening large numbers of compounds for potential toxicity.

Implications for Broader Understanding of Nitro-Polycyclic Aromatic Hydrocarbon Toxicology

The study of this compound contributes significantly to the broader understanding of the toxicology of nitro-PAHs. It underscores the principle that the introduction of a nitro group and the position of that group on the aromatic ring can dramatically alter the toxicological profile of a polycyclic aromatic hydrocarbon. nih.govnih.gov

Q & A

Q. What are the recommended synthetic routes for 3-Nitro-6-azabenzo[a]pyrene, and how can structural purity be validated?

Methodological Answer: Synthesis typically involves nitration of 6-azabenzo[a]pyrene under controlled conditions (e.g., nitric acid/sulfuric acid mixtures). Structural confirmation requires high-resolution mass spectrometry (HRMS) for molecular weight validation and nuclear magnetic resonance (NMR) spectroscopy to resolve aromatic proton environments. Purity assessment should employ HPLC with UV-Vis detection (λ = 254–300 nm) to monitor nitro-group absorption bands. For trace impurities, gas chromatography-mass spectrometry (GC-MS) is recommended .

Q. What are the acute toxicity profiles of this compound in experimental models?

Methodological Answer: Acute toxicity is evaluated using OECD Guideline 423 for oral, dermal, and inhalation exposure in rodents. Key endpoints include LD₅₀ values and histopathological analysis. Mutagenicity is assessed via Ames test (TA98 strain ± metabolic activation) and micronucleus assays in bone marrow. Evidence indicates mutagenic activity at 25 mg/kg in mice (intraperitoneal) and cytotoxicity at 0.023 g/L in hamster fibroblasts .

Q. How does the nitro-group substitution influence the compound’s electronic structure?

Methodological Answer: The nitro group introduces electron-withdrawing effects, altering π-electron density in the aromatic system. UV-Vis spectroscopy reveals bathochromic shifts in absorption spectra (e.g., λmax ~350–400 nm). Cyclic voltammetry quantifies redox potentials, showing irreversible reduction peaks near -0.8 V (vs. Ag/AgCl) due to nitro-group reduction .

Q. What analytical techniques are suitable for quantifying this compound in environmental samples?

Methodological Answer: Use solid-phase extraction (SPE) with C18 cartridges for sample preparation. Quantification via GC-MS (electron ionization mode, m/z 298.31 [M⁺]) or HPLC coupled with fluorescence detection (excitation 340 nm, emission 430 nm). Calibration curves should span 0.1–100 µg/L, with recovery rates >85% .

Q. How does the compound’s stability vary under different storage conditions?

Methodological Answer: Stability is assessed via accelerated degradation studies (40°C/75% RH for 6 months). Monitor decomposition by thin-layer chromatography (TLC) and Fourier-transform infrared spectroscopy (FTIR) for nitro-group integrity. Store in amber vials at -20°C under inert gas (argon) to prevent photolytic and oxidative degradation .

Advanced Research Questions

Q. How do Hartree-Fock (HF) and density functional theory (DFT) predict nonlinear optical properties of this compound isomers?

Methodological Answer: Computational workflows involve geometry optimization at the B3LYP/6-31G(d) level, followed by frequency-dependent hyperpolarizability (β) calculations (e.g., CAM-B3LYP for electron correlation). Key outputs include first hyperpolarizability (β₀) and dipole moments (e.g., β₀ = 1.2 × 10⁻³⁰ esu for the 3-nitro isomer). Results correlate with experimental second harmonic generation (SHG) intensities .

Q. What experimental designs resolve contradictions in mutagenicity data across in vitro and in vivo models?

Methodological Answer: Address discrepancies by:

  • Dose-response normalization (e.g., µg/mg protein for in vitro vs. mg/kg for in vivo).
  • Metabolic profiling using S9 liver fractions to compare activation pathways.
  • Comet assay for DNA strand breaks and transgenic rodent models (e.g., MutaMouse) to quantify mutation frequencies in target tissues .

Q. How can solvent effects modulate the electrochemical behavior of this compound?

Methodological Answer: Use DFT with polarizable continuum models (PCM) to simulate solvent interactions. Experimentally, acetonitrile (high dielectric constant) enhances nitro-group reduction reversibility, while dichloromethane stabilizes radical intermediates. Validate with electrochemical impedance spectroscopy (EIS) to assess charge-transfer resistance .

Q. What strategies improve the sensitivity of fluorescence-based detection for trace-level analysis?

Methodological Answer: Enhance sensitivity via:

  • Derivatization with dansyl chloride to introduce fluorophores.
  • Resonance light scattering (RLS) techniques using gold nanoparticles.
  • Time-resolved fluorescence to mitigate background noise (e.g., delay time = 100 µs, gate time = 2 ms) .

Q. How do steric and electronic factors influence regioselectivity in nitration reactions of azabenzo[a]pyrene derivatives?

Methodological Answer: Molecular electrostatic potential (MEP) maps (calculated at MP2/cc-pVDZ) identify electron-rich regions prone to nitration. Experimentally, kinetic isotope effects (kH/kD) and NO₂⁺ trapping with isotopic labeling (¹⁵N) confirm mechanistic pathways. Regioselectivity is dominated by para-directing effects of the aza group .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.